N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a cyclohexanecarboxamide group. The 2,4-dimethylphenyl substituent at the pyrazole ring introduces lipophilic character, while the dihydro-thienopyrazole moiety contributes to its planar structure, which may influence binding interactions in pharmacological contexts.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-13-8-9-18(14(2)10-13)23-19(16-11-25-12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGBAABONLLRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the thienopyrazole class. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a cyclohexanecarboxamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 396722-72-8 |
Antiviral Activity
Recent studies have indicated that derivatives of thienopyrazoles exhibit antiviral properties. For instance, certain compounds within this class have shown moderate antiviral activity against various viruses. The mechanism often involves interaction with viral proteins or inhibition of viral replication pathways.
Antitumor Activity
Research has demonstrated that compounds similar to this compound possess antitumor effects. In vitro studies showed that these compounds can inhibit cell proliferation in cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the substituents significantly affect the potency against different cancer types.
Case Studies
-
Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the antitumor activity of thienopyrazole derivatives. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
- IC50 Values :
- Compound A: 15 µM
- Compound B: 25 µM
- Compound C: 30 µM
- IC50 Values :
-
Antiviral Screening : Another investigation assessed the antiviral potential of various thienopyrazole derivatives against influenza virus strains. Compounds were tested for cytotoxicity and antiviral efficacy using standard plaque reduction assays.
- Results :
- Compound D showed an EC50 of 10 µM with no significant cytotoxicity at concentrations up to 100 µM.
- Selectivity indices (SI) were calculated to determine the therapeutic window.
- Results :
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Modulation of Signaling Pathways : It may affect signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS 958587-50-3), a closely related derivative. The primary distinctions lie in:
Substituents on the phenyl ring :
- Target compound: 2,4-dimethylphenyl (two methyl groups at positions 2 and 4).
- Similar compound: 4-methoxyphenyl (methoxy group at position 4).
Presence of a 5-oxido group: The similar compound includes a sulfoxide (5-oxido) modification on the thienopyrazole ring, absent in the target compound.
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
| Property | Target Compound | Similar Compound (CAS 958587-50-3) |
|---|---|---|
| Substituent on phenyl ring | 2,4-dimethylphenyl | 4-methoxyphenyl |
| Molecular formula | Not publicly available | C₁₉H₂₃N₃O₃S |
| Molecular weight | Not publicly available | 373.500 g/mol |
| H-Bond donors | Likely 1 (amide NH) | 1 |
| H-Bond acceptors | Likely 3 (amide O, pyrazole N) | 5 (amide O, pyrazole N, methoxy O, sulfoxide O) |
| Key structural features | Lipophilic methyl groups | Polar methoxy and sulfoxide groups |
Implications :
- The 5-oxido group in the similar compound introduces an additional hydrogen-bond acceptor and may alter electronic properties of the thienopyrazole core, impacting reactivity or target binding .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions starting with the preparation of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine or hydrazones . Key steps include coupling the cyclohexanecarboxamide moiety to the core under controlled conditions. Optimization of yield and purity requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF for solubility ). Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust conditions dynamically .
Basic: Which spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming the connectivity of the thieno[3,4-c]pyrazole core, cyclohexane, and dimethylphenyl groups . Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides atomic-resolution 3D structural data, crucial for understanding reactivity and bioactivity .
Advanced: How can experimental designs elucidate biological target interactions?
Structure-activity relationship (SAR) studies should compare derivatives with modifications to the dimethylphenyl or cyclohexanecarboxamide groups. In vitro assays (e.g., enzyme inhibition or receptor-binding assays) can screen for activity against targets like kinases or inflammatory mediators . Advanced techniques such as surface plasmon resonance (SPR) or cryo-EM may map binding kinetics and conformational changes . Molecular docking simulations (using crystallographic data ) can predict binding modes, guiding rational drug design.
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS to identify unstable metabolites .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and stability .
- Orthogonal assays : Validate in vitro findings with ex vivo tissue models or transgenic animal studies .
Basic: Which functional groups dictate reactivity and bioactivity?
The thieno[3,4-c]pyrazole core enables π-π stacking with biological targets, while the amide group (-CONH-) participates in hydrogen bonding . The dimethylphenyl moiety enhances lipophilicity, influencing membrane permeability . Halogen substituents (e.g., Cl or F in analogues) can modulate electronic effects and binding affinity .
Advanced: How to optimize solubility and stability for in vivo studies?
- Solvent selection : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to improve aqueous solubility .
- pH adjustment : Buffer formulations (pH 6–7) stabilize the amide bond against hydrolysis .
- Solid dispersion : Encapsulate the compound with polymers (e.g., PVP) to enhance dissolution rates .
Advanced: What kinetic/thermodynamic strategies improve reaction scalability?
- Kinetic studies : Use stopped-flow spectroscopy to determine rate-limiting steps (e.g., cyclization) and optimize catalyst loading .
- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of intermediate formations to identify energetically favorable pathways .
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions and improve reproducibility .
Basic: What are common challenges in synthesizing thieno[3,4-c]pyrazole derivatives?
- Regioselectivity : Competing pathways during cyclization may yield undesired isomers. Use directing groups (e.g., nitro or methoxy) to control regiochemistry .
- Purification difficulties : Column chromatography with gradient elution (hexane/EtOAc) separates closely related by-products .
- Oxidative degradation : Store intermediates under inert gas (N₂/Ar) to prevent thiophene ring oxidation .
Advanced: How to evaluate metabolic pathways and toxicity risks?
- Microsomal assays : Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS .
- CYP450 inhibition screening : Identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- Genotoxicity assays : Conduct Ames tests or comet assays to assess DNA damage potential .
Advanced: How to design multi-parametric optimization for derivative libraries?
- Design of Experiments (DoE) : Use factorial designs to simultaneously vary substituents, solvents, and temperatures .
- Machine learning : Train models on existing SAR data to predict bioactivity and synthetic feasibility .
- High-throughput screening : Automate reaction setup and analysis to rapidly iterate structural variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
